Rennin - 9001-98-3

Rennin

Catalog Number: EVT-3567933
CAS Number: 9001-98-3
Molecular Formula: C30H27N3O15
Molecular Weight: 669.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rennin, also known as chymosin (EC 3.4.4.3), is an aspartic protease primarily known for its role in milk coagulation. [] It is found in the gastric juice of young mammals, particularly calves, where it plays a crucial role in digestion by converting milk to curd. [] Rennin specifically cleaves the peptide bond between phenylalanine and methionine residues in κ-casein, a protein found in milk. [] This cleavage leads to the destabilization of the casein micelle structure, ultimately resulting in milk coagulation. []

Apart from its digestive role in young mammals, rennin has found significant applications in various scientific fields, primarily in the food industry for cheese production. []

Traditional Extraction:

Traditionally, rennin was extracted from the fourth stomach (abomasum) of unweaned calves. [] This process involved multiple steps, including extraction with salt solutions, precipitation, and purification. []

Microbial Production:

The increasing demand for rennin led to the exploration of alternative sources, with microbial production emerging as a prominent method. [] Various fungi, including species like Mucor pusillus, Mucor miehei, and Endothia parasitica, have been identified as potent producers of rennin-like enzymes. [, , , ] These enzymes, often referred to as microbial rennins, exhibit similar milk-clotting properties to calf rennin and have gained significant importance in the cheese industry. [, , , ]

Recombinant DNA Technology:

Advances in recombinant DNA technology have enabled the production of calf rennin in heterologous expression systems. [] This approach involves cloning the rennin gene from calf stomach into suitable host organisms like Escherichia coli, Saccharomyces cerevisiae, and Aspergillus species. [] These recombinant systems offer a sustainable and controlled production of rennin, addressing the ethical and supply limitations associated with traditional extraction methods. []

Molecular Structure Analysis

The primary chemical reaction catalyzed by rennin is the hydrolysis of a specific peptide bond in κ-casein. [] This hydrolytic reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the peptide bond, facilitated by the aspartic acid residues in the enzyme's active site. [] The reaction results in the cleavage of κ-casein into two fragments: para-κ-casein and a glycopeptide. []

Primary Phase:

In the primary phase, rennin cleaves the Phe105-Met106 bond in κ-casein, leading to the formation of para-κ-casein and a soluble glycopeptide. [, , ] This cleavage disrupts the stabilizing hydrophilic macropeptide region of κ-casein, exposing hydrophobic regions. [, , ]

Secondary Phase:

The exposed hydrophobic regions of para-κ-casein interact with each other, leading to the aggregation and precipitation of casein micelles, forming a gel-like structure known as curd. [, , ] Calcium ions play a crucial role in this aggregation process. []

Physical and Chemical Properties Analysis

Rennin is a water-soluble protein with optimal activity in acidic environments, typically around pH 5.5-6.5. [, ] It is sensitive to high temperatures and undergoes denaturation at temperatures above 60°C. [] Rennin's activity is influenced by various factors, including pH, temperature, calcium ion concentration, and the presence of inhibitors. [, ]

Cheesemaking:

The primary application of rennin is in cheesemaking, where it is used as a coagulant to initiate the separation of milk into curd and whey. [] Rennin's specificity for κ-casein cleavage and its low general proteolytic activity are crucial for developing desirable cheese texture and flavor. [, ]

Research Tool:

  • Protein Chemistry: Rennin's well-defined specificity for κ-casein makes it a valuable tool for studying protein structure-function relationships and proteolytic mechanisms. []

  • Dairy Science: Researchers utilize rennin to investigate the properties of milk proteins, milk coagulation processes, and factors influencing cheese yield and quality. []

  • Biotechnology: Rennin is employed in the development of biosensors for detecting milk adulteration and monitoring cheese ripening processes. []

Applications
  • Biomedical Applications: Investigating the potential of rennin and its inhibitors for therapeutic applications, such as in treating hypertension and other renin-angiotensin system-related disorders. [, ]

  • Food Technology: Exploring the use of rennin for developing novel food products, such as plant-based cheese alternatives and protein-rich snacks, by leveraging its ability to modify protein functionality. []

Properties

CAS Number

9001-98-3

Product Name

Enterobactin

IUPAC Name

N-[7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]-2,3-dihydroxybenzamide

Molecular Formula

C30H27N3O15

Molecular Weight

669.5 g/mol

InChI

InChI=1S/C30H27N3O15/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42)

InChI Key

SERBHKJMVBATSJ-UHFFFAOYSA-N

SMILES

C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O

Solubility

PARTIALLY SOL IN WATER, DIL ALCOHOL

Canonical SMILES

C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O

Isomeric SMILES

C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O

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